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Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

Cat. No.: B1346980 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,3,5-
trimethylpyridine (CAS No: 695-98-7), a key intermediate in the synthesis of various

pharmaceutical compounds. This document is intended for researchers, scientists, and

professionals in drug development, offering detailed spectral information and the

methodologies for its acquisition.

Molecular Structure and Spectroscopic Overview
2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine with the

molecular formula C₈H₁₁N. Its structure consists of a pyridine ring with methyl groups at the 2,

3, and 5 positions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural

elucidation and purity assessment of this compound.

The following sections detail the expected and reported spectral data for 2,3,5-
trimethylpyridine, along with generalized experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 2,3,5-trimethylpyridine, both ¹H and ¹³C NMR provide distinct signals

corresponding to the unique protons and carbons in the molecule.
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While specific, publicly available, high-resolution NMR data with full assignments for 2,3,5-
trimethylpyridine is not readily found in the searched databases, we can predict the chemical

shifts based on the analysis of similar substituted pyridines.[1][2][3]

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals for the aromatic protons and three

distinct signals for the methyl protons.

Signal Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Predicted Coupling

Constant (J, Hz)

H-6 ~8.2 Singlet -

H-4 ~7.3 Singlet -

2-CH₃ ~2.5 Singlet -

3-CH₃ ~2.3 Singlet -

5-CH₃ ~2.3 Singlet -

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the five

carbons of the pyridine ring and the three methyl carbons.[4][5]
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Signal Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~157

C-6 ~147

C-4 ~137

C-3 ~133

C-5 ~130

2-CH₃ ~23

3-CH₃ ~18

5-CH₃ ~18

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample

like 2,3,5-trimethylpyridine.

Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5-trimethylpyridine in 0.5-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (δ = 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

should be shimmed to achieve homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse-acquire sequence.

Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16

ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and

averaged.[6]
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.

A wider spectral width (e.g., 0-220 ppm) is necessary.[7]

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of

scans and a longer acquisition time are typically required to obtain a good signal-to-noise

ratio.[4]

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline corrections should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data
The IR spectrum of 2,3,5-trimethylpyridine is expected to show characteristic absorptions for

aromatic C-H bonds, C-C and C-N bonds within the pyridine ring, and C-H bonds of the methyl

groups.
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Frequency Range (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium

2980-2850
Aliphatic C-H Stretch (methyl

groups)
Strong

1600-1450
Aromatic C=C and C=N Ring

Stretching
Medium-Strong

1465-1440 CH₃ Asymmetric Bending Medium

1385-1370 CH₃ Symmetric Bending Medium

900-675
Aromatic C-H Out-of-Plane

Bending
Strong

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like 2,3,5-trimethylpyridine, Attenuated Total Reflectance (ATR) or a liquid

cell can be used.[8]

Instrument Setup:

Perform a background scan to capture the spectrum of the ambient environment (and the

ATR crystal, if used), which will be subtracted from the sample spectrum.

Set the spectral range, typically from 4000 to 400 cm⁻¹.[9]

Sample Preparation (ATR Method):

Place a small drop of 2,3,5-trimethylpyridine directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.[10]

Sample Preparation (Liquid Cell Method):

Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

Place a second plate on top to create a thin liquid film between the plates.
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Mount the plates in the spectrometer's sample holder.[11]

Data Acquisition:

Acquire the spectrum. Multiple scans are typically averaged to improve the signal-to-noise

ratio.[11]

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for

volatile organic compounds like 2,3,5-trimethylpyridine.[12]

Mass Spectrometry Data
The mass spectrum of 2,3,5-trimethylpyridine is expected to show a molecular ion peak (M⁺)

at m/z 121, corresponding to its molecular weight. The base peak is also observed at m/z 121.

[13]

m/z Relative Intensity (%) Assignment

121 99.99 [M]⁺ (Molecular Ion)

120 46.90 [M-H]⁺

106 26.80 [M-CH₃]⁺

79 28.80 C₅H₅N⁺

27 18.90 C₂H₃⁺

Data sourced from GC-MS analysis.[13]

Experimental Protocol for GC-MS
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Sample Preparation: Prepare a dilute solution of 2,3,5-trimethylpyridine in a volatile organic

solvent (e.g., dichloromethane or methanol).

Gas Chromatography (GC) Setup:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., a nonpolar column like DB-5).

A temperature program is used to separate the components of the sample based on their

boiling points and interactions with the column's stationary phase.

Mass Spectrometry (MS) Setup:

The eluent from the GC column is directed into the ion source of the mass spectrometer.

Ionization (Electron Ionization - EI):

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[14][15]

Mass Analysis:

The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the correlation

between spectral data and molecular structure.
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Caption: Workflow for the spectroscopic analysis and structural verification of 2,3,5-
trimethylpyridine.

Molecular Structure: 2,3,5-Trimethylpyridine
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Click to download full resolution via product page

Caption: Correlation between the molecular structure of 2,3,5-trimethylpyridine and its

spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346980#2-3-5-trimethylpyridine-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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